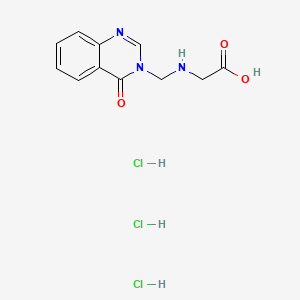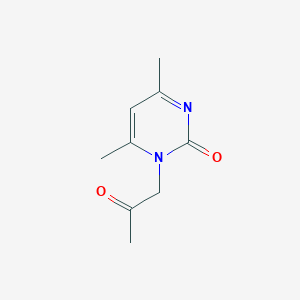
12-Iodooctadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Iodooctadecanoic acid is a long-chain fatty acid derivative with an iodine atom attached to the 12th carbon of the octadecanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Iodooctadecanoic acid typically involves the iodination of octadecanoic acid. One common method is the halogenation of the fatty acid using iodine and a suitable catalyst under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or carbon tetrachloride, with the addition of a halogen carrier like phosphorus trichloride to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where octadecanoic acid is treated with iodine in the presence of a catalyst. The reaction conditions are optimized to ensure high yield and purity of the product. The resulting compound is then purified through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 12-Iodooctadecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, yielding octadecanoic acid.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of octadecanoic acid.
Substitution: Formation of hydroxyl or amino derivatives of octadecanoic acid.
Scientific Research Applications
12-Iodooctadecanoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, including its interaction with cellular membranes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of 12-Iodooctadecanoic acid involves its interaction with various molecular targets and pathways. The iodine atom in the compound can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. In biological systems, it may interact with lipid membranes, affecting membrane fluidity and function.
Comparison with Similar Compounds
12-Hydroxyoctadecanoic acid: A hydroxyl derivative with different chemical properties and applications.
12-Bromododecanoic acid: A bromine-substituted fatty acid with distinct reactivity and uses.
12-Aminododecanoic acid: An amino-substituted fatty acid used in the production of nylon and other polymers.
Uniqueness: 12-Iodooctadecanoic acid is unique due to the presence of the iodine atom, which imparts specific chemical reactivity and potential applications not shared by its analogs. The iodine atom’s size and electronegativity influence the compound’s physical and chemical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
73640-30-9 |
|---|---|
Molecular Formula |
C18H35IO2 |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
12-iodooctadecanoic acid |
InChI |
InChI=1S/C18H35IO2/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h17H,2-16H2,1H3,(H,20,21) |
InChI Key |
CWGCJHSOJOAQMH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



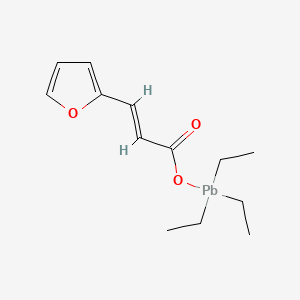
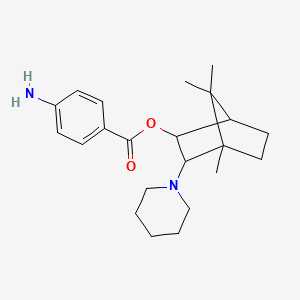
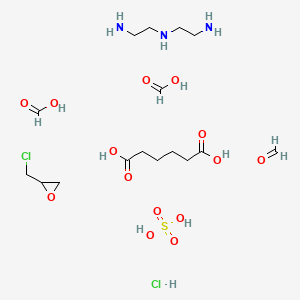
![4-[(E)-(Heptylimino)methyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14437808.png)
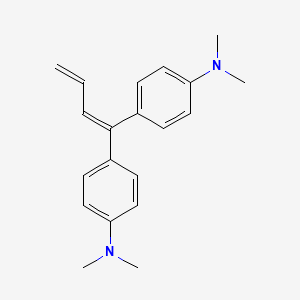
![N-[1,2-Bis(4-methoxyphenyl)butyl]-N'-butylthiourea](/img/structure/B14437816.png)
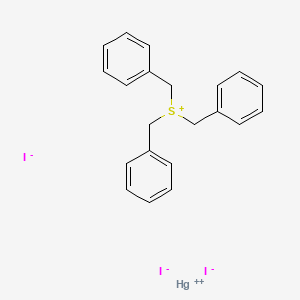

![[(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl]methanol](/img/structure/B14437829.png)
![5-Amino-2-{[(furan-3-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14437831.png)
![1-Fluorobicyclo[1.1.1]pentane](/img/structure/B14437837.png)
